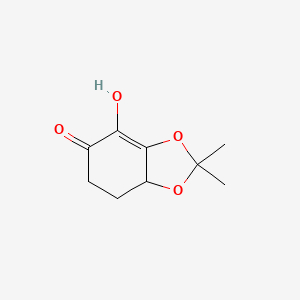![molecular formula C13H18N2O3 B14192697 Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl- CAS No. 841261-47-0](/img/structure/B14192697.png)
Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl-, also known as carbetamide, is a carbanilate herbicide. It is used primarily as a pre- and post-emergence herbicide to control annual grasses and some broad-leaved weeds. This compound is highly soluble in water and relatively volatile. It is moderately toxic to mammals and has a high potential for bioaccumulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl- involves the reaction of phenyl isocyanate with N-ethyl lactamide. The reaction typically occurs in the presence of a solvent such as acetone or methanol, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually crystallized and purified through recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl- undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, the compound can hydrolyze to form phenylcarbamic acid and N-ethyl lactamide.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.
Substitution: It can undergo nucleophilic substitution reactions where the phenylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Various nucleophiles under controlled temperature and pH conditions.
Major Products Formed
Hydrolysis: Phenylcarbamic acid and N-ethyl lactamide.
Oxidation: Corresponding oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on various biological systems, including its potential as a bioaccumulative toxin.
Medicine: Investigated for its potential therapeutic effects and toxicity.
Industry: Used in the formulation of herbicides for agricultural applications
Mecanismo De Acción
The mechanism of action of propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl- involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission and eventual neuronal apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- Propanamide, N-ethyl-2-[[(phenylamino)carbonyl]oxy]-, ®-
- Lactamide, N-ethyl-, carbanilate (ester), D-
- Carbanilic acid, (1-ethylcarbamoyl)ethyl ester, D- (-)-
Uniqueness
Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl- is unique due to its specific molecular structure, which imparts distinct physicochemical properties such as high water solubility and moderate volatility. These properties make it particularly effective as a herbicide for controlling specific types of weeds .
Propiedades
Número CAS |
841261-47-0 |
|---|---|
Fórmula molecular |
C13H18N2O3 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
[1-oxo-1-(propylamino)propan-2-yl] N-phenylcarbamate |
InChI |
InChI=1S/C13H18N2O3/c1-3-9-14-12(16)10(2)18-13(17)15-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,14,16)(H,15,17) |
Clave InChI |
JQLUPHTXYIRUQN-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C(C)OC(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


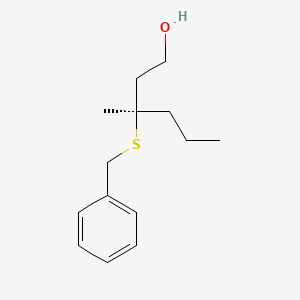
![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)
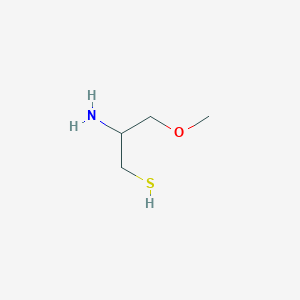

![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)
![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)
![Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate](/img/structure/B14192641.png)
![3-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-5-phenylphenazin-5-ium chloride](/img/structure/B14192643.png)
![1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one](/img/structure/B14192653.png)
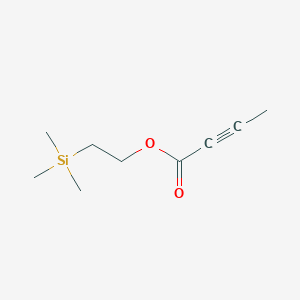
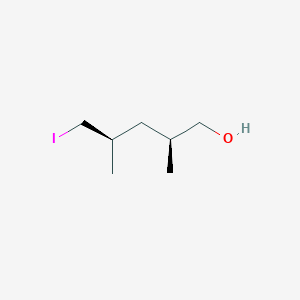
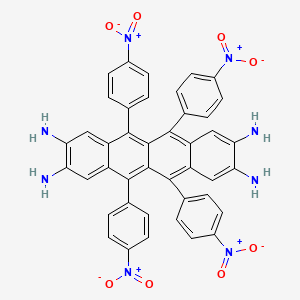
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide](/img/structure/B14192661.png)
